Triacetylphloroglucinol
Description
Properties
IUPAC Name |
1-(3,5-diacetyl-2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-4(13)7-10(16)8(5(2)14)12(18)9(6(3)15)11(7)17/h16-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQHLDOEJYEQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1O)C(=O)C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356490 | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-87-7 | |
| Record name | 1,1′,1′′-(2,4,6-Trihydroxy-1,3,5-benzenetriyl)tris[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | triacetylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst Loading : A stoichiometric ratio of phloroglucinol to acetic anhydride (1:3–1:6) ensures complete acetylation. Excess acetic anhydride acts as both a reactant and solvent.
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Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation. Prolonged heating above 100°C risks decomposition of the product.
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Workup : The crude product is purified via recrystallization from ethanol or column chromatography, yielding this compound as a crystalline solid with reported yields of 70–85%.
Limitations
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Corrosive catalysts like H₂SO₄ necessitate specialized equipment and generate acidic waste.
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Side reactions, such as over-acetylation or ring alkylation, may occur under harsh conditions.
Solvent-Free Catalytic Methods
Recent advances emphasize green chemistry principles, eliminating volatile organic solvents and reducing energy consumption. A notable method employs methanesulfonic acid (MSA) as a biodegradable catalyst under solvent-free conditions.
Protocol Overview
Advantages
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Yield : 90–95% purity without chromatographic purification.
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Sustainability : MSA is recyclable, and the solvent-free process minimizes waste.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is compatible with both traditional and green catalysts.
Key Parameters
Performance Metrics
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Yield : Comparable to conventional methods (80–88%) but with a 10-fold reduction in reaction time.
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Energy Efficiency : Microwave-specific heating targets reactants directly, lowering overall energy consumption.
Comparative Analysis of Methods
The table below summarizes critical parameters across different synthesis strategies:
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Environmental Impact |
|---|---|---|---|---|---|
| Traditional H₂SO₄ | H₂SO₄ | 60–80 | 2–4 hours | 70–85 | High (acidic waste) |
| Solvent-Free MSA | Methanesulfonic | 30–40 | 15–30 min | 90–95 | Low |
| Microwave-Assisted | Silica-H₂SO₄ | 80–100 | 5–10 min | 80–88 | Moderate |
Mechanistic Insights
The acetylation proceeds via a three-step mechanism:
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Protonation : The catalyst protonates acetic anhydride, generating an acylium ion.
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Electrophilic Substitution : The acylium ion attacks the aromatic ring’s hydroxyl groups.
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Deprotonation : Regeneration of the catalyst completes the cycle.
Steric effects from the first acetyl group slow subsequent acetylations, necessitating excess acylating agent for complete substitution.
Industrial-Scale Considerations
For bulk production, continuous-flow reactors outperform batch systems by improving heat transfer and scalability. A 2020 pilot study demonstrated:
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Throughput : 5 kg/hour using a tubular reactor with immobilized MSA.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions: Triacetylphloroglucinol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Synthesis of Triacetylphloroglucinol
The synthesis of TAPG has been achieved through various methods, notably via a Friedel-Crafts acylation reaction . This method has been optimized for efficiency and eco-friendliness, demonstrating a green route to produce TAPG with high yields. The general reaction scheme involves the use of acetic anhydride and a suitable catalyst, which facilitates the acetylation of phloroglucinol .
Table 1: Synthesis Conditions for this compound
| Reagent | Quantity | Catalyst | Yield (%) |
|---|---|---|---|
| Phloroglucinol | 1 mol | Lewis Acid | 85 |
| Acetic Anhydride | 3 mol | Aluminum Chloride | 90 |
Biological Activities
TAPG exhibits several biological activities that make it a compound of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that TAPG possesses significant antimicrobial properties against various pathogens. Its structure allows it to interact effectively with microbial membranes, leading to cell lysis and death .
- Antioxidant Properties : TAPG has been demonstrated to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
- Enzyme Mimicking Activity : TAPG has been studied for its ability to mimic peroxidase activity, which could have implications in biochemical assays and therapeutic applications .
Therapeutic Potential
The compound's therapeutic potential is under investigation in several areas:
- Neuroprotective Effects : Research indicates that derivatives of phloroglucinol, including TAPG, may reduce beta-amyloid levels associated with Alzheimer's disease. This suggests a potential role in neuroprotection and cognitive enhancement .
- Anti-inflammatory Effects : Preliminary studies suggest that TAPG may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .
Case Study 1: Neuroprotective Effects
In a study focused on Alzheimer’s disease models, TAPG was administered to transgenic mice, resulting in reduced levels of beta-amyloid plaques. The mechanism involved increased levels of soluble APPα through modulation of secretase activity . This finding highlights the compound's potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested TAPG against various bacterial strains. Results indicated that TAPG had a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Mechanism of Action
Triacetylphloroglucinol exerts its effects through several mechanisms:
Anticancer Activity: It induces cell cycle arrest in the G1 phase and increases reactive oxygen species production, leading to apoptosis in cancer cells.
Molecular Targets: The compound interacts with human serum albumin, which helps in delivering the drug to tumor cells.
Pathways Involved: It affects mitochondrial membrane potential and induces oxidative stress in cancer cells.
Comparison with Similar Compounds
Structural and Chemical Properties
TAPG belongs to the acylphloroglucinol family, which includes:
Phloroglucinol (PG): Unsubstituted core (C₆H₆O₃).
Monoacetylphloroglucinol (MAPG): One acetyl group.
Diacetylphloroglucinol (DAPG): Two acetyl groups.
Dipropylphloroglucinol (DPPG): Propyl substituents.
Biological Activity
Triacetylphloroglucinol (TAPG) is a phenolic compound belonging to the phloroglucinol family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological properties of TAPG, including its antimicrobial, antioxidant, and potential anticancer effects, supported by relevant data and case studies.
- Chemical Structure : TAPG is a triacetyl derivative of phloroglucinol (1,3,5-trihydroxybenzene), characterized by three acetyl groups attached to the aromatic ring.
- Solubility : It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
1. Antimicrobial Activity
TAPG exhibits a broad spectrum of antimicrobial properties, particularly against plant pathogens. Research indicates that it plays a role in the biocontrol of diseases caused by fungi and bacteria through its production by certain Pseudomonas strains .
Table 1: Antimicrobial Efficacy of TAPG Against Various Pathogens
| Pathogen Type | Organism | Inhibition Zone (mm) |
|---|---|---|
| Bacteria | E. coli | 15 |
| S. aureus | 12 | |
| Fungi | Fusarium oxysporum | 18 |
| Botrytis cinerea | 14 |
2. Antioxidant Properties
TAPG has been shown to possess antioxidant capabilities, which are critical for protecting cells from oxidative stress. This property is particularly relevant in therapeutic contexts where oxidative damage is implicated in disease progression.
3. Anti-inflammatory Effects
Studies suggest that TAPG may modulate inflammatory responses. Its derivatives have been linked to reduced expression of pro-inflammatory cytokines, indicating potential utility in managing inflammatory diseases .
4. Anticancer Potential
Recent investigations into the anticancer properties of TAPG reveal promising results. For instance, it has demonstrated selective anti-proliferative effects on various cancer cell lines. In vitro studies indicate that TAPG can induce apoptosis and inhibit cell migration in breast cancer cells .
Table 2: Anticancer Activity of TAPG on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Inhibition of cell migration |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Properties : A study conducted by Broadbent (1976) demonstrated that TAPG produced by Pseudomonas fluorescens effectively inhibited fungal pathogens in agricultural settings, highlighting its potential as a biocontrol agent .
- Anticancer Research : A recent publication explored the effects of TAPG on breast cancer cells, showing significant inhibition of cell proliferation and migration through the modulation of key signaling pathways involved in cancer progression .
- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of TAPG indicated that it effectively scavenges free radicals, thereby reducing oxidative stress markers in cellular models .
Q & A
Q. How can researchers ensure data integrity when publishing this compound-related findings?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
